3-(2-Chloroethyl)pyrrolidin-2-one
Overview
Description
“3-(2-Chloroethyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C6H10ClNO . It is a derivative of 2-Pyrrolidinone, which is a colorless liquid that is miscible with water and most common organic solvents .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular weight of “3-(2-Chloroethyl)pyrrolidin-2-one” is 147.6 . The InChI code for this compound is 1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions of N-substituted piperidines . The reaction involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The melting point of “3-(2-Chloroethyl)pyrrolidin-2-one” is between 102-103 degrees Celsius .Scientific Research Applications
Chemical Properties
“3-(2-Chloroethyl)pyrrolidin-2-one” has a CAS Number of 932-45-6 and a molecular weight of 147.6 . It has a melting point of 102-103 degrees Celsius .
Use in Drug Discovery
Pyrrolidine, the core structure of “3-(2-Chloroethyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Role in Synthesis of Bioactive Molecules
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are characterized in bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Intermediate in Production of Other Compounds
A variety of pharmaceutical drugs are 2-pyrrolidone derivatives . The chemical is an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone and the solvent N-methylpyrrolidone (NMP) .
Safety and Hazards
Future Directions
The pyrrolidine ring, a key component of “3-(2-Chloroethyl)pyrrolidin-2-one”, is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . This suggests that “3-(2-Chloroethyl)pyrrolidin-2-one” and its derivatives could have potential applications in the field of drug discovery and other areas of chemistry .
Mechanism of Action
Target of Action
Pyrrolidin-2-ones, a class of compounds to which 3-(2-chloroethyl)pyrrolidin-2-one belongs, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1476) and melting point (102-103°C) are known , which could influence its pharmacokinetic properties.
Result of Action
Pyrrolidin-2-ones are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
properties
IUPAC Name |
3-(2-chloroethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLZLLXUCXDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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